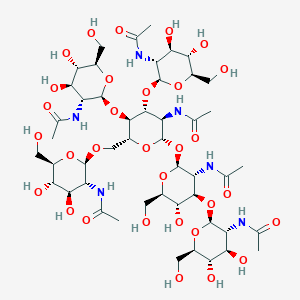

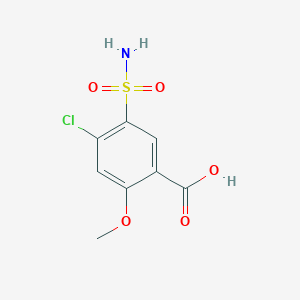

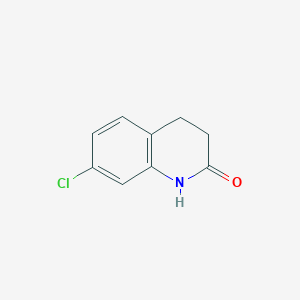

![molecular formula C24H20N2O4S B080366 Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- CAS No. 13080-89-2](/img/structure/B80366.png)

Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-

Overview

Description

“Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-” is a chemical compound that has gained attention in recent years due to its various potential applications. It is also known by other names such as Bis [4- (4-aminophenoxy)phenyl]sulfone .

Molecular Structure Analysis

The molecular formula of “Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-” is C24H20N2O4S. It has an average mass of 432.492 Da and a monoisotopic mass of 432.114380 Da .Physical And Chemical Properties Analysis

“Benzenamine, 4,4’-[sulfonylbis(4,1-phenyleneoxy)]bis-” has a melting point of 195 °C and a predicted boiling point of 655.3±55.0 °C. It has a density of 1.2136 (rough estimate) and a refractive index of 1.6510 (estimate). It is soluble in acetone and appears as a powder to crystal. It has a pKa of 4.54±0.10 (Predicted) and its color ranges from white to light yellow .Scientific Research Applications

C24H20N2O4S

and a molecular weight of 432.49 . It’s a white to light yellow powder or crystal that is soluble in acetone . Below is a comprehensive analysis of six unique scientific research applications of this compound:Application in Polymer Science: Synthesis of Polyimides

Scientific Field

Polymer Chemistry

Application Summary

Bis[4-(4-aminophenoxy)phenyl]sulfone is used in the synthesis of polyimides, which are high-performance polymers known for their thermal stability, mechanical properties, and chemical resistance.

Methods of Application

The compound is reacted with dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically imidized to form polyimides. The reaction typically involves high-temperature conditions and an inert atmosphere to prevent oxidation.

Results Summary

The resulting polyimides exhibit high glass transition temperatures, excellent mechanical strength, and stability in harsh chemical environments. They are used in applications requiring materials that can withstand extreme temperatures and conditions .

Application in Material Science: Production of High-Performance Fibers

Scientific Field

Material Science

Application Summary

The compound is utilized in the production of fibers with high tensile strength and thermal resistance, suitable for use in aerospace and military applications.

Methods of Application

The fibers are produced through a spinning process where the polymer solution is extruded through a spinneret, followed by a series of post-treatment processes to improve the fiber properties.

Results Summary

The fibers produced demonstrate superior tensile strength, modulus, and thermal stability, making them ideal for use in composites and as reinforcements in various high-performance materials .

Application in Electrical Engineering: Fabrication of Dielectric Films

Scientific Field

Electrical Engineering

Application Summary

Bis[4-(4-aminophenoxy)phenyl]sulfone is used in the fabrication of dielectric films for electronic applications, such as capacitors and flexible printed circuits.

Methods of Application

The dielectric films are created by depositing a thin layer of the polymer onto a substrate, followed by curing at elevated temperatures to achieve the desired electrical properties.

Results Summary

The films exhibit high dielectric constants, low dielectric losses, and excellent thermal stability, which are crucial for maintaining performance in electronic devices operating at high frequencies .

Application in Environmental Science: Membranes for Gas Separation

Scientific Field

Environmental Science

Application Summary

The compound is used in the development of membranes for gas separation processes, such as carbon dioxide capture and hydrogen purification.

Methods of Application

Membranes are formed by casting a solution of the polymer and allowing it to dry, forming a thin, selective layer for gas separation.

Results Summary

These membranes show high selectivity and permeability for specific gases, contributing to more efficient and environmentally friendly gas separation technologies .

Application in Chemical Engineering: High-Temperature Adhesives

Scientific Field

Chemical Engineering

Application Summary

Bis[4-(4-aminophenoxy)phenyl]sulfone serves as a precursor for high-temperature adhesives used in bonding metal and composite materials.

Methods of Application

The adhesive is prepared by mixing the compound with other components and applying it to the surfaces to be bonded, followed by curing at high temperatures to achieve optimal adhesion.

Results Summary

The adhesives display excellent thermal stability and strong bonding capabilities, even at elevated temperatures, making them suitable for industrial applications requiring durable bonds .

Application in Optoelectronics: Light-Emitting Diodes (LEDs)

Scientific Field

Optoelectronics

Application Summary

The compound is used in the synthesis of materials for LEDs, contributing to the development of more efficient and brighter light sources.

Methods of Application

Materials for LEDs are synthesized by incorporating the compound into the polymer matrix, which is then used in the construction of the LED structure.

Results Summary

LEDs utilizing these materials show improved luminous efficiency, color purity, and operational stability, enhancing the performance of lighting systems and displays .

These applications demonstrate the versatility and importance of Bis[4-(4-aminophenoxy)phenyl]sulfone in various scientific fields, contributing to advancements in technology and materials science.

Building on the previous applications, here’s an additional unique application of Bis[4-(4-aminophenoxy)phenyl]sulfone in the field of polymer science:

Application in Polymer Science: Synthesis of Poly(amide-imide-imide)s

Application Summary

This compound is integral in synthesizing novel poly(amide-imide-imide)s, which are polymers that combine the properties of polyamides and polyimides, offering high thermal stability, good mechanical properties, and improved processability.

Methods of Application

The synthesis involves a direct polycondensation reaction of a tetraimide-dicarboxylic acid derived from Bis[4-(4-aminophenoxy)phenyl]sulfone with various aromatic diamines. The process typically uses high-temperature conditions and solvents like N-methyl-2-pyrrolidone (NMP) to achieve the desired polymerization.

Results Summary

The resulting poly(amide-imide-imide)s are organosoluble and can be processed into films with tensile strengths ranging from 80 to 101 MPa, elongation at break from 10 to 17%, and initial modulus from 2.0 to 2.4 GPa. They exhibit glass transition temperatures of 260–289°C and maintain thermal stability with a 10% weight loss at temperatures above 520°C in air or nitrogen atmosphere .

This application showcases the adaptability of Bis[4-(4-aminophenoxy)phenyl]sulfone in creating advanced polymeric materials with a balance of desirable thermal and mechanical properties, along with enhanced solubility and processability.

Continuing with the exploration of Bis[4-(4-aminophenoxy)phenyl]sulfone’s applications, here is another unique application in the field of nanotechnology:

Application in Nanotechnology: Development of Nanocomposites

Scientific Field

Nanotechnology

Application Summary

Bis[4-(4-aminophenoxy)phenyl]sulfone is used in the development of nanocomposites, which are materials that incorporate nanoscale reinforcements to improve their properties.

Methods of Application

The compound is used to create a polymer matrix, into which nanoparticles or nanofibers are embedded. The process often involves dispersing the nanomaterials in a solvent, mixing with the polymer, and then casting or molding the mixture into the desired shape.

Results Summary

Nanocomposites containing Bis[4-(4-aminophenoxy)phenyl]sulfone exhibit enhanced mechanical properties, increased thermal stability, and improved electrical conductivity. These materials find applications in advanced electronics, aerospace, and automotive industries .

Safety And Hazards

properties

IUPAC Name |

4-[4-[4-(4-aminophenoxy)phenyl]sulfonylphenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDAGHZGKXPRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065344 | |

| Record name | Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

CAS RN |

13080-89-2 | |

| Record name | 4,4′-[Sulfonylbis(4,1-phenyleneoxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13080-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-(4-aminophenoxy)phenyl)sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[sulphonylbis(4,1-phenyleneoxy)]dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

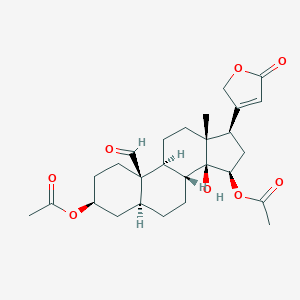

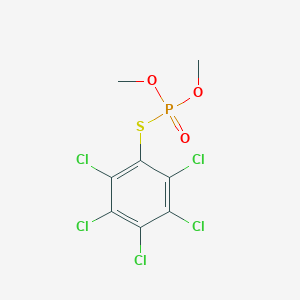

![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)